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Compound of Interest

Compound Name: Di(trimethylolpropane)

Cat. No.: B1346956

Introduction

Di(trimethylolpropane), often abbreviated as Di-TMP, is a tetra-functional polyol with the
chemical formula C12H2605.[1] It is a valuable chemical intermediate known for enhancing the
durability, flexibility, and resistance of various materials.[2] Its primary applications are in the
production of high-performance products such as acrylic monomers for radiation-curable
coatings, polyurethanes, alkyd resins, synthetic lubricants, and as a co-stabilizer in lead-free
PVC.[3][4] DI-TMP is typically a colorless, crystalline solid.[3] This technical guide provides a
comprehensive overview of the principal synthesis and purification methodologies for Di-TMP,
tailored for researchers and professionals in chemical and drug development.

Synthesis of Di(trimethylolpropane)

The production of Di-TMP is primarily achieved through two main routes: as a byproduct during
the industrial synthesis of trimethylolpropane (TMP) and through the direct acid-catalyzed
condensation of two TMP molecules.

Route 1: Acid-Catalyzed Etherification of
Trimethylolpropane

The most direct synthesis method involves the dehydration and etherification of two molecules
of trimethylolpropane in the presence of an acid catalyst.[5][6] This reaction is typically
performed under heat and vacuum to continuously remove the water formed, thereby driving
the equilibrium towards product formation.[6][7]
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2 CeH1403 (TMP) ---(Acid Catalyst, A, Vacuum)--> C12H260s (Di-TMP) + H20

A detailed protocol derived from patent literature is as follows:[6][7]

Charging the Reactor: A flask equipped with a heating mantle, stirrer, and a reflux cooler
connected to a vacuum system is charged with trimethylolpropane (TMP) and an acid
catalyst (e.g., methane sulfonic acid, p-toluenesulfonic acid, or sulfuric acid).

Reaction Conditions: The mixture is heated to a temperature ranging from 150°C to 200°C.
[7] A vacuum is applied, with pressures ranging from 0.1 to 50 mm Hg, to facilitate the
continuous removal of water formed during the etherification process.[6][8]

Reaction Monitoring: The reaction is monitored over several hours. The progress can be
tracked by measuring the amount of water collected or by analyzing samples of the reaction
mixture.

Neutralization: After the desired conversion is achieved, the mixture can be cooled and
neutralized with a base (e.g., NaOH solution) if a soluble acid catalyst was used.[7]

Work-up: The resulting crude product, a viscous oil, contains Di-TMP, unreacted TMP, and
small amounts of higher oligomers like tri-TMP. This mixture then proceeds to the purification
stage.
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Parameter Example 1[6] Example 2[7] Example 3[7]
268 g (in 200g
TMP Input 1210g¢g 201¢g
Toluene)
4 g Methane 2 g p-Toluene
Catalyst 0.62 g H2S04 ) _ ) )
Sulphonic Acid Sulphonic Acid
Temperature 160-165 °C 150 °C 200 °C
Atmospheric
Pressure 6 mm Hg 0.5 mm Hg ]
(Azeotropic)
i Not specified (until
Time 4 hours 2.25 hours
18g H20 separated)
Di-TMP Formed 90.0g 26.1¢ 359¢g
Tri-TMP Formed 59¢g 289 6.49g

Yield

59% (based on TMP

consumed)

52% (based on TMP

consumed)

25% (based on TMP

consumed)

Route 2: Byproduct of Trimethylolpropane Production

Industrially, Di-TMP is often obtained as a byproduct during the synthesis of trimethylolpropane.

[3][5] The production of TMP involves a base-catalyzed aldol condensation of n-butyraldehyde

with formaldehyde, followed by a crossed Cannizzaro reaction.[9] Under the reaction

conditions, a secondary reaction can occur where TMP condenses to form Di-TMP, which is

then isolated from the distillation residues of the main TMP purification process.[5]

An alternative synthetic approach involves reacting TMP, 2-ethylacrolein, and formaldehyde in

the presence of a basic catalyst, which can produce Di-TMP with high yield and selectivity.[3][5]
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Diagram 1: Key Synthesis Pathways for Di(trimethylolpropane).

Purification of Di(trimethylolpropane)

The purification of Di-TMP is critical for achieving the high purity required for its applications
(>98-99%).[10][11] The primary challenges include its high boiling point, which complicates
distillation, and the presence of structurally similar impurities like TMP and tri-TMP.[12] A multi-
step approach involving extraction and crystallization is often employed.

Purification by Extraction and Crystallization

A robust method for obtaining high-purity Di-TMP involves solvent extraction of crude DI-TMP
(often from TMP distillation residues) followed by crystallization.[10]

The following protocol is based on a patented industrial process:[10]
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e Initial Extraction: The crude Di-TMP residue is subjected to cross-current extraction using a
solvent such as octanol and washed with deionized water. This step transfers remaining
TMP and a small amount of Di-TMP into the aqueous phase for recycling.

e Solvent Removal: The octanol is removed from the washed organic (oil) phase under
vacuum using a desolventization tower.

e Secondary Extraction: The desolventized oil phase, now enriched in Di-TMP, undergoes
another round of cross-current extraction and washing with octanol and water.

o Crystallization: The Di-TMP-rich aqueous phase from the secondary extraction is cooled to
induce crystallization.

« Filtration: The formed crystals are separated from the mother liquor via filtration (e.g., using a
Blchner funnel). The crystals are then washed with a small amount of deionized water.

e Vacuum Drying: The washed, wet product is dried in a vacuum oven under controlled
temperature and pressure to yield the final high-purity Di-TMP product.

Parameter Value / Condition[10]

Starting Material Residue from Trimethylolpropane Rectification
Extraction Solvent Octanol

Washing Agent Deionized Water

Drying Temperature 60 -70°C

Drying Pressure 1 -10 kPa (absolute)

Drying Time 5 - 8 hours

Final Product Purity >99.0%

Tri-TMP Impurity <0.5%

Final Product Form Colorless Crystals

Other Purification Methods
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« Distillation: Due to the high boiling point of Di-TMP, distillative purification is difficult and
requires high vacuum to prevent thermal decomposition.[12] It is more commonly used to
separate Di-TMP as a residue from the more volatile TMP.[5][13]

o Recrystallization: Simple recrystallization from an organic solvent like acetone can also be
used to purify crude DI-TMP.[12]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://patents.google.com/patent/WO2013072008A1/en
https://patentimages.storage.googleapis.com/9a/06/54/6577db30ca5609/EP0799815B1.pdf
https://patents.google.com/patent/US20020189926A1/en
https://patents.google.com/patent/WO2013072008A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Crude Di-TMP
(e.g., from TMP Distillation Residue)

Step 1: Cross-Current Extraction
(Solvent: Octanol, Wash: H20)

Separation

Agqueous Phase
(TMP + some Di-TMP)

I
i Organic Phase
I

Recycle to
TMP Process

Step 2: Solvent Removal

(Vacuum Desolventization)

Di-TMP Enriched Oil

Step 3: Secondary Extraction

& Washing

Aqueous Phase
(Di-TMP Solution)

Step 4: Cooling &
Crystallization

Step 5: Filtration & Washing

Beparation

[ I
i Mother Liquor | Wet Crystal Product
I

Step 6: Vacuum Drying
(60-70°C, 1-10 kPa)

High-Purity Di-TMP
(>99.0%)

Click to download full resolution via product page

Diagram 2: Workflow for the Purification of Di-TMP via Extraction and Crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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